1-(2,6-Difluoropyridin-3-yl)ethylamine

lipophilicity CNS drug design PKCθ inhibitor optimization

1-(2,6-Difluoropyridin-3-yl)ethylamine (CAS 1210948-31-4; also registered as CAS 937399-55-8 and PubChem CID is a chiral, fluorinated heterocyclic primary amine with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g·mol⁻¹. The molecule features a 2,6-difluoropyridine ring substituted at the 3-position with an α-methyl amine (ethylamine) group, classifying it as a 3-substituted-2,6-difluoropyridine building block.

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
Cat. No. B8535437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluoropyridin-3-yl)ethylamine
Molecular FormulaC7H8F2N2
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESCC(C1=C(N=C(C=C1)F)F)N
InChIInChI=1S/C7H8F2N2/c1-4(10)5-2-3-6(8)11-7(5)9/h2-4H,10H2,1H3
InChIKeyWCLGWANBFLUUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,6-Difluoropyridin-3-yl)ethylamine for Pharmaceutical R&D: CAS, Key Physicochemical & Synthetic-Kit Identifiers


1-(2,6-Difluoropyridin-3-yl)ethylamine (CAS 1210948-31-4; also registered as CAS 937399-55-8 and PubChem CID 69007383) is a chiral, fluorinated heterocyclic primary amine with the molecular formula C₇H₈F₂N₂ and a molecular weight of 158.15 g·mol⁻¹ [1]. The molecule features a 2,6-difluoropyridine ring substituted at the 3-position with an α-methyl amine (ethylamine) group, classifying it as a 3-substituted-2,6-difluoropyridine building block [2]. Its computed XLogP3-AA of 1.0 indicates moderate lipophilicity, while the electron-withdrawing effect of the two fluorine substituents substantially modulates the electronic character of the pyridine ring relative to non-fluorinated analogs [1][2]. The compound is commercially available at ≥95% purity and serves as a key synthetic intermediate in medicinal chemistry programs targeting kinases, particularly protein kinase C theta (PKCθ) [2].

Why 1-(2,6-Difluoropyridin-3-yl)ethylamine Cannot Be Replaced by Generic Fluoropyridine Amine Analogs in Drug Discovery


Generic substitution of 1-(2,6-difluoropyridin-3-yl)ethylamine with close structural analogs—such as the non-fluorinated 1-(pyridin-3-yl)ethylamine, the one-carbon-shorter (2,6-difluoropyridin-3-yl)methanamine, or the 4-position regioisomer—introduces quantifiable differences in lipophilicity, amine basicity, and molecular geometry that directly impact synthetic utility and downstream SAR. The 2,6-difluoro substitution pattern establishes a distinct electronic environment that governs regioselectivity in nucleophilic aromatic substitution (SₙAr) reactions and influences the basicity of both the pyridine nitrogen and the pendant amine [1]. These differences become critical when the ethylamine moiety serves as a chiral handle for stereoselective synthesis or when the compound is incorporated into macrocyclic kinase inhibitor scaffolds where linker length and vector geometry determine potency and metabolic stability [2].

Quantitative Differentiation Evidence for 1-(2,6-Difluoropyridin-3-yl)ethylamine Against Closest Analogs


XLogP3-AA Lipophilicity: Target Compound vs. 3,5-Difluoro Regioisomer for CNS Permeability Optimization

The target compound exhibits a PubChem-computed XLogP3-AA of 1.0, which is 0.7 log units higher than the 3,5-difluoropyridin-4-yl regioisomer (XLogP3-AA = 0.3) [1][2]. This difference arises from the distinct placement of fluorine atoms on the pyridine ring, which alters the overall dipole moment and hydrogen-bond acceptor capacity. In CNS drug discovery programs, an XLogP in the range of 1–3 is generally considered favorable for balancing passive blood-brain barrier permeability with aqueous solubility; the target compound's value of 1.0 positions it closer to this optimal window than the more hydrophilic regioisomer [3].

lipophilicity CNS drug design PKCθ inhibitor optimization

Predicted Amine Basicity (pKa) Shift: 2,6-Difluoro Substitution Lowers pKa of the Ethylamine Conjugate Acid vs. Non-Fluorinated Analog

The conjugate acid pKa of the non-fluorinated comparator 1-(pyridin-3-yl)ethylamine is predicted to be 8.81 ± 0.29 . While an experimentally measured pKa for the target compound is not available in the public literature, the well-characterized electron-withdrawing effect of 2,6-difluoro substitution on pyridine predicts a substantial reduction in the basicity of the pendant ethylamine group. For reference, 2,6-difluoropyridine itself exhibits a predicted pKa of −6.09 ± 0.10 (for the pyridinium conjugate acid) vs. pyridine pKa ~5.2, representing a ΔpKa of approximately −11 units . This class-level inference indicates that the target compound's ethylamine pKa will be measurably lower than 8.81, affecting protonation state at physiological pH and, consequently, solubility, permeability, and protein binding.

amine basicity pKa modulation fluorine effect drug-likeness

Regiochemical Reactivity for SₙAr: 2,6-Difluoro-3-substitution Pattern Enables Selective Sequential Functionalization at the 5-Position

The 3-substituted-2,6-difluoropyridine scaffold—exemplified by the target compound—has been demonstrated by Katoh et al. (2017) at Takeda Pharmaceutical Company to undergo selective nucleophilic aromatic substitution (SₙAr) at the 5-position, enabling the synthesis of 2,3,6-trisubstituted pyridines with good regioselectivity [1]. This regiochemical outcome is dictated by the electronic asymmetry created by the 2,6-difluoro pattern combined with the 3-substituent. By contrast, the non-fluorinated analog 1-(pyridin-3-yl)ethylamine lacks the fluorine leaving groups required for SₙAr, while the 4-position regioisomer (3,5-difluoro) presents a different reactivity profile with distinct activation/deactivation patterns [2]. The target compound thus provides a defined, literature-validated entry point into 2,3,6-trisubstituted pyridine chemical space.

nucleophilic aromatic substitution regioselectivity building block utility PKCθ inhibitors

Synthetic Accessibility via Ketone Reductive Amination: Target Amine vs. Methanamine Analog Yields

The target compound is synthesized via reductive amination of the commercially available ketone precursor 1-(2,6-difluoropyridin-3-yl)ethanone (CAS 920036-27-7), a well-established route utilizing ammonium acetate and sodium cyanoborohydride . This route delivers the racemic ethylamine product in yields suitable for multi-gram scale-up (reported isolated yield of 1.61 g from a single batch) . In comparison, the one-carbon-shorter primary amine analog, (2,6-difluoropyridin-3-yl)methanamine (CAS 1511582-33-4), is synthesized from a different precursor (the corresponding nitrile or aldehyde) and is commercially available only as the hydrochloride salt, which introduces an additional salt-breaking step for certain downstream chemistries . The target compound's availability as the free base (≥95% purity) simplifies direct use in amide coupling, reductive amination, and N-alkylation reactions without prior neutralization .

reductive amination synthetic route scalability procurement

Macrocyclic PKCθ Inhibitor SAR: Methyl Substitution on the Ethylamine Linker Modulates Potency and Metabolic Stability

In the Takeda macrocyclic PKCθ inhibitor series reported by Katoh et al. (2017), methyl substitutions on the linker connecting the pyridine core to the hinge-binding motif were found to have a profound influence on both inhibitory potency and metabolic stability [1]. The ethylamine moiety of the target compound—bearing a methyl group at the α-position relative to the amine—directly embodies this critical SAR feature. While the paper does not disclose the exact IC₅₀ or microsomal stability values for the specific compound containing the 1-(2,6-difluoropyridin-3-yl)ethyl fragment, BindingDB records indicate that related 2,3,6-trisubstituted pyridine PKCθ inhibitors from this series achieve IC₅₀ values as low as 14 nM [2]. The (2,6-difluoropyridin-3-yl)methanamine analog (lacking the α-methyl group) would produce a conformationally and sterically distinct linker, with different effects on macrocycle pre-organization and metabolic soft-spot exposure.

PKCθ macrocyclic inhibitor linker SAR metabolic stability Takeda

Optimal Application Scenarios for 1-(2,6-Difluoropyridin-3-yl)ethylamine in Drug Discovery and Chemical Biology


Macrocyclic Kinase Inhibitor Lead Optimization Targeting PKCθ for Autoimmune Disease

Medicinal chemistry teams developing macrocyclic PKCθ inhibitors for autoimmune indications should select 1-(2,6-difluoropyridin-3-yl)ethylamine as the 3-substituted-2,6-difluoropyridine building block of choice. As demonstrated by Takeda Pharmaceutical Company, this scaffold enables sequential SₙAr functionalization to access 2,3,6-trisubstituted pyridine macrocycles, where the ethylamine linker's α-methyl group substantially influences both inhibitory potency (with optimized analogs reaching IC₅₀ values of 14 nM [1]) and liver microsomal stability [2]. The regioisomeric 3,5-difluoropyridin-4-yl alternative (XLogP3-AA = 0.3) would deliver a more polar macrocycle with altered permeability, while the non-fluorinated analog cannot participate in the necessary SₙAr chemistry .

Parallel Synthesis of 2,3,6-Trisubstituted Pyridine Libraries via Regioselective SₙAr

For library synthesis groups building diverse 2,3,6-trisubstituted pyridine collections, the target compound serves as a validated starting material for sequential diversification. The 2,6-difluoro substitution pattern enables selective SₙAr displacement of the 5-position fluorine by amines, alkoxides, or thiols, while the 2-position fluorine can be displaced in a subsequent step under more forcing conditions, providing a well-defined regiochemical sequence [1]. The free base form (≥95% purity) allows direct use in amide couplings with carboxylic acid building blocks without prior neutralization, reducing the number of unit operations compared to the hydrochloride salt form of the methanamine analog [2].

CNS-Penetrant Probe Design Requiring Balanced Lipophilicity

When designing CNS-penetrant chemical probes that incorporate a fluoropyridine amine fragment, the target compound's XLogP3-AA of 1.0 positions it within the optimal lipophilicity range (XLogP 1–3) for balancing passive BBB permeability with aqueous solubility, as defined by the CNS MPO desirability scoring framework [1]. This represents a strategic advantage over the more hydrophilic 3,5-difluoro regioisomer (XLogP = 0.3) for programs where maintaining sufficient lipophilicity for membrane permeation is critical [2]. The 2,6-difluoro substitution additionally reduces the amine pKa relative to the non-fluorinated analog (predicted pKa 8.81 ), decreasing the fraction ionized at physiological pH and further enhancing passive permeability.

Chiral Amine Building Block for Diastereoselective Synthesis

The α-methyl ethylamine motif of the target compound introduces a chiral center adjacent to the pyridine ring, making it suitable for diastereoselective synthesis and chiral resolution strategies. When incorporated into larger molecular architectures—such as the macrocyclic PKCθ inhibitors where methyl stereochemistry on the linker modulates potency [1]—the enantiopure forms (available as (R)- and (S)-1-(2,6-difluoro-3-pyridyl)ethanamine [2]) enable stereochemically defined SAR exploration. The one-carbon-shorter methanamine analog lacks this chiral center entirely, forfeiting a dimension of structural diversity that can be critical for achieving target selectivity.

Quote Request

Request a Quote for 1-(2,6-Difluoropyridin-3-yl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.